Product packaging for BRD-8000.3(Cat. No.:)

BRD-8000.3

Cat. No.: B1192407
M. Wt: 401.308
InChI Key: XIITZGMKUBIQRI-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD-8000.3 is a specific, narrow-spectrum, and bactericidal antimycobacterial agent identified for its potent inhibition of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb) . With a minimum inhibitory concentration (MIC) of 800 nM against wild-type Mtb, it represents a promising lead compound for anti-tuberculosis research . Its high potency is the result of chemical optimization from the original inhibitor BRD-8000 . The primary research value of this compound lies in its targeted action against EfpA, an essential transporter from the Major Facilitator Superfamily (MFS) that is exclusive to Actinomycetes, making it a novel and attractive therapeutic target . Cryo-EM structural studies have revealed that this compound functions by binding in a tunnel within EfpA that contacts the lipid bilayer, where it displaces the fatty acid chain of an endogenous lipid molecule . This mechanism suggests that this compound acts as a competitive inhibitor, blocking the transport of EfpA's natural lipidic substrate, which is proposed to be a function critical for Mtb viability . Furthermore, this compound exhibits synergy with a structurally distinct EfpA inhibitor, BRD-9327, and the two compounds demonstrate collateral sensitivity, meaning resistance to one can increase sensitivity to the other. This presents a compelling research strategy for designing combination therapies with a high barrier to drug resistance . Please note that this product is for research purposes only and is not intended for human use. CAS Number : 2365504-95-4 Molecular Formula : C 19 H 21 BrN 4 O Molecular Weight : 401.30 g/mol

Properties

Molecular Formula

C19H21BrN4O

Molecular Weight

401.308

IUPAC Name

(1S,3S)-N-(6-Bromo-5-(pyrimidin-2-yl)pyridin-2-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C19H21BrN4O/c1-11(2)10-13-15(19(13,3)4)18(25)24-14-7-6-12(16(20)23-14)17-21-8-5-9-22-17/h5-10,13,15H,1-4H3,(H,23,24,25)/t13-,15+/m0/s1

InChI Key

XIITZGMKUBIQRI-DZGCQCFKSA-N

SMILES

O=C([C@@H]1C(C)(C)[C@H]1/C=C(C)\C)NC2=NC(Br)=C(C3=NC=CC=N3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD-8000.3

Origin of Product

United States

Discovery and Initial Characterization of Brd 8000.3 Analogues

Implementation of Large-Scale Chemical-Genetic Strategies (PROSPECT) for Initial Hit Identification

The discovery of the BRD-8000 series originated from a large-scale, target-agnostic chemical-genetic screening strategy known as PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets). nih.govnih.govbroadinstitute.org This innovative approach was designed to identify new inhibitors of Mycobacterium tuberculosis (Mtb) by moving beyond traditional potency-based selection and incorporating mechanism of action (MOA) information from the initial screening phase. nih.govresearchgate.net The core of the PROSPECT strategy involves screening compound libraries against pools of Mtb strains that have been genetically engineered to have reduced levels of specific essential proteins. nih.gov This allows researchers to probe millions of chemical-genetic interactions simultaneously, identifying compounds that are particularly effective against strains depleted of a specific target. nih.gov This method led to the identification of the initial hit, BRD-8000, as an inhibitor of a novel antimycobacterial target, the essential efflux pump EfpA. nih.govresearchgate.net

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to produce a desired change in the observable characteristics (phenotype) of a cell or organism, without prior knowledge of the specific molecular target. wikipedia.orgtechnologynetworks.com This contrasts with target-based screening, which tests compounds against a predetermined protein. wikipedia.org The PROSPECT strategy is a sophisticated form of phenotypic screening. nih.gov It utilizes a sequencing-based, high-throughput assay where numerous genetically barcoded Mtb "hypomorph" strains, each with a reduced level of a specific essential gene product, are pooled together. nih.govresearchgate.net

After exposing the pooled strains to a chemical compound, the abundance of each strain is measured by sequencing their unique genetic barcodes. researchgate.net A compound that inhibits a specific target will cause the corresponding hypomorph strain to be significantly depleted from the pool, as that strain is hypersensitive to further inhibition of its already-compromised essential protein. nih.govnih.gov This phenotypic readout—the change in strain abundance—provides direct insight into the compound's likely target and mechanism of action. nih.gov The initial screening that identified BRD-8000 involved testing compound libraries against pools of 100-150 Mtb strains, targeting 474 essential genes and probing over 8.5 million chemical-genetic interactions. nih.gov

For each compound tested using the PROSPECT methodology, a vector of changes in the abundance of all the screened strains is generated. This vector is known as a Chemical Genetic Interaction Profile (CGIP). nih.govresearchgate.net The CGIP serves as a unique fingerprint for the compound's mechanism of action. nih.gov The initial hit, BRD-8000, was identified as an inhibitor of the essential efflux pump EfpA because it showed strong activity against the EfpA hypomorph strain while having little activity against wild-type Mtb. nih.govharvard.edu

The power of CGIP analysis lies in its ability to group compounds with similar mechanisms. nih.gov Once BRD-8000 was validated as an EfpA inhibitor, its CGIP was used as a reference to retrospectively search the primary screening data for other, structurally distinct compounds with a similar interaction profile. nih.govresearchgate.net This comparative analysis, based on the correlation between CGIPs, successfully identified another EfpA inhibitor, BRD-9327, demonstrating the utility of CGIPs for expanding the chemical landscape for a given target. nih.govnih.gov This approach enables the prioritization of compounds based on their mechanism rather than solely on their potency. nih.govresearchgate.net

Chemical Optimization Strategies of the BRD-8000 Series (BRD-8000.1, BRD-8000.2, BRD-8000.3)

The initial hit compound, BRD-8000, lacked potent activity against wild-type M. tuberculosis, with a minimal inhibitory concentration (MIC) of ≥ 50 μM. nih.govharvard.edu To improve its efficacy, a medicinal chemistry optimization campaign was undertaken, leading to the development of a series of analogues with significantly enhanced activity. nih.govnih.gov

The optimization process involved a series of systematic structural changes to the original BRD-8000 scaffold. harvard.edu

BRD-8000.1: The first step involved resolving the mixture of stereoisomers present in the initial library hit. This led to the identification of the (S,S)-trans stereoisomer as the active form, designated BRD-8000.1. harvard.edu

BRD-8000.2: The next modification involved altering the position of a halogen substituent on the pyridyl ring. The bromine atom was moved from the 6-position to the 5-position, resulting in BRD-8000.2. harvard.edu Structural analysis later revealed that this change places the bromine atom into a favorable hydrophobic pocket. nih.govnih.gov

This compound: Further chemical optimization yielded this compound, which is described as a methyl-pyrazole derivative of the earlier analogues. harvard.edu This final modification resulted in the most potent compound of the series. nih.govharvard.edu

CompoundStructural Modification from Predecessor
BRD-8000.1 Isolation of the active (S,S)-trans stereoisomer from the original BRD-8000 mixture. harvard.edu
BRD-8000.2 Migration of the pyridyl bromine atom from the 6-position to the 5-position. harvard.edu
This compound Creation of a methyl-pyrazole derivative. harvard.edu

Each structural modification progressively improved the compound's potency against wild-type Mtb while maintaining its specific activity against the EfpA target. harvard.edu The efficacy of each analogue was quantified by its Minimum Inhibitory Concentration (MIC90), the concentration required to inhibit the growth of 90% of the bacteria.

The initial hit, BRD-8000, was potent against the EfpA hypomorph (MIC90 = 6 µM) but weak against wild-type Mtb (MIC90 ≥ 50 µM). harvard.edu The isolation of the active stereoisomer in BRD-8000.1 improved the wild-type potency to 12.5 µM. harvard.edu Moving the bromine atom to create BRD-8000.2 further enhanced wild-type activity, lowering the MIC90 to 3 µM. harvard.edu The final analogue, This compound , achieved a wild-type Mtb MIC90 of 800 nM (0.8 µM), representing a greater than 60-fold improvement in activity from the original hit. nih.govharvard.edu This optimized compound is a narrow-spectrum, bactericidal agent with potent wild-type activity. nih.govresearchgate.net

CompoundMIC90 against wild-type MtbFold Improvement (from BRD-8000)
BRD-8000 ≥ 50 µM-
BRD-8000.1 12.5 µM≥ 4x
BRD-8000.2 3 µM≥ 16x
This compound 0.8 µM (800 nM)≥ 62.5x

Data sourced from Johnson et al. (2019) Nature and Johnson et al. (2020) ACS Infect Dis. nih.govharvard.edu

Molecular Target Elucidation and Functional Characterization of Efpa

Identification of EfpA (Efflux Pump A) as the Primary Biological Target of BRD-8000.3

This compound is recognized as a narrow-spectrum, bactericidal antimycobacterial agent that specifically targets EfpA targetmol.commedchemexpress.com. The identification of EfpA as the primary biological target of this compound was achieved through large-scale chemical-genetics screening strategies nih.govbiorxiv.orgbiorxiv.org. Cryo-electron microscopy (cryo-EM) structural analyses have further elucidated this interaction, revealing that this compound binds directly to EfpA, occupying a critical lipid-binding site within the transporter nih.govpnas.orgnih.govresearchgate.netcas.cnpdbj.orgrcsb.org.

Table 1: Cryo-EM Resolutions of EfpA Complexes

ComplexResolution (Å)Citation
EfpA complexed with lipids2.9 pnas.orgnih.govcas.cnrcsb.org
EfpA complexed with this compound3.4 pnas.orgnih.govcas.cnrcsb.org

Genetic studies have provided robust validation of EfpA as the target of this compound. A key finding is that the V319F mutation in EfpA confers resistance to this compound. This mutation impacts EfpA's expression level and oligomeric state, effectively abolishing the binding of this compound biorxiv.orgpnas.orgresearchgate.netrcsb.orgacs.org. Furthermore, studies employing CRISPR interference (CRISPRi) to repress efpA expression in M. tuberculosis demonstrated a significant loss of bacterial viability and impaired recovery following exposure to isoniazid (B1672263) (INH), thereby confirming EfpA's essentiality and its direct engagement with the compound asm.orgbiorxiv.orgnih.gov. Interestingly, resistance to this compound has been shown to induce collateral sensitivity to BRD-9327, another EfpA inhibitor, suggesting distinct yet synergistic mechanisms of target engagement and inhibition biorxiv.orgbiorxiv.orgacs.org.

EfpA is an essential efflux pump in Mycobacterium tuberculosis, a fact consistently demonstrated by numerous transposon mutagenesis studies nih.govpnas.orgnih.govresearchgate.netcas.cnasm.orgbiorxiv.orgnih.govnih.govasm.orgmcmaster.caepfl.ch. Its indispensable nature in axenic culture implies a primary physiological function beyond merely expelling antibiotics nih.gov. EfpA plays a crucial role in mycobacterial survival and is deeply implicated in the resistance of Mtb to a wide array of anti-tuberculosis drugs, including first-line agents like isoniazid and rifampicin, and second-line drugs such as ethionamide, streptomycin, amikacin, and fluoroquinolones nih.govpnas.orgcas.cnasm.orgbiorxiv.orgnih.govasm.orgasm.orgcas.cn. The expression of efpA is frequently upregulated in clinical isolates of Mtb that exhibit drug resistance nih.govasm.org. Research indicates that maintaining wild-type levels of EfpA is critical for the recovery of M. tuberculosis after exposure to isoniazid asm.orgbiorxiv.orgnih.gov. Given its essentiality, it is also hypothesized that EfpA is responsible for the efflux of critical endogenous substrates, although their precise identity remains under investigation nih.gov.

EfpA as a Major Facilitator Superfamily (MFS) Transporter

EfpA holds the distinction of being the first Major Facilitator Superfamily (MFS) protein identified in Mycobacterium tuberculosis nih.govpnas.orgnih.govresearchgate.netcas.cnpdbj.orgrcsb.orgnih.govmcmaster.ca. As a member of the MFS, EfpA belongs to a large and diverse group of secondary transporters responsible for facilitating the movement of various molecules across cellular membranes asm.orgontosight.ai.

Structurally, EfpA forms an antiparallel dimer, an arrangement that is considered uncommon among MFS transporters, which are generally thought to function as monomers. However, other MFS members, such as LacY, GlcP, LtaA, and PepT, have also been observed to form antiparallel dimers pnas.orgresearchgate.netpdbj.orgrcsb.org. Each protomer of EfpA consists of 14 transmembrane helices (TMHs) cas.cnnih.govasm.org.

Phylogenetic analyses reveal that EfpA homologs are widely conserved across various mycobacterial species, encompassing both fast-growing and slow-growing strains. These homologs exhibit high sequence identity, often exceeding 50%, and in many cases, over 70% or 80% nih.govbiorxiv.orgasm.orgasm.orgfrontiersin.orgresearchgate.net. EfpA is predicted to be highly related to the QacA transporter family asm.orgbiorxiv.orgmcmaster.caasm.org. Despite a relatively low sequence homology (11%), EfpA demonstrates significant structural similarity to MFSD2A, a lysophospholipid transporter also belonging to the MFS superfamily researchgate.net.

Table 2: EfpA Homolog Conservation

CharacteristicDetailCitation
Oligomeric StateAntiparallel dimer (uncommon for MFS, but observed in other members like LacY, GlcP, LtaA, PepT) pnas.orgresearchgate.netpdbj.orgrcsb.org
Transmembrane Helices14 TMHs per protomer cas.cnnih.govasm.org
Phylogenetic DistributionWidely conserved across fast-growing and slow-growing mycobacterial species nih.govbiorxiv.orgasm.orgasm.orgfrontiersin.orgresearchgate.net
Sequence IdentityHigh homology (>50%, often >70% or >80%) among homologs nih.govbiorxiv.orgasm.orgasm.orgfrontiersin.orgresearchgate.net
Structural HomologyHigh structural similarity to MFSD2A (lysophospholipid transporter) despite low sequence homology (11%) researchgate.net

While EfpA's role in drug efflux is well-established, its essentiality strongly suggests a primary physiological function involving the transport of endogenous biomolecules, the precise nature of which is still being elucidated nih.govnih.gov. Cryo-EM structures of EfpA have consistently shown the transporter complexed with various lipids nih.govpnas.orgnih.govresearchgate.netcas.cnpdbj.orgrcsb.orgrcsb.org. Further investigation using liquid chromatography-mass spectrometry (LC-MS/MS) has identified a range of lipids bound to EfpA, with phosphatidic acid (PA) showing the best match with densities observed in the central cavity and lateral fenestration of the transporter cas.cncas.cn.

Compelling evidence for EfpA's lipid transport activity comes from in vitro transport assays, which unequivocally demonstrate its function as a lipid transporter pnas.orgnih.govresearchgate.net. This lipid transport activity is directly inhibited by this compound, which binds to and occupies the lipid-binding site within EfpA pnas.orgresearchgate.netcas.cnrcsb.orgcas.cnrcsb.org. Structural data indicate that this compound binds within a tunnel that interacts with the lipid bilayer and extends towards the central cavity, effectively displacing a fatty acid chain of a bound lipid molecule. This suggests that this compound acts by blocking an access route for the natural lipidic substrate biorxiv.orgnih.govresearchgate.net. These findings collectively suggest a potential role for EfpA in the synthesis of the Mtb cell envelope, with its lipid transport activity potentially contributing to the observed drug resistance cas.cncas.cn. Furthermore, EfpA's structural resemblance to the lysophospholipid transporter MFSD2A suggests that it may function as a lipid flippase, facilitating the movement of lipids across the mycobacterial membrane researchgate.netrcsb.org.

Proposed Physiological Substrates of EfpA

Interaction with Phosphatidic Acid (PA)

The functional characterization of EfpA has highlighted its interaction with various lipids, with phosphatidic acid (PA) being identified as a key physiological substrate. Through techniques such as LC-MS/MS, PA was found to match best with the densities observed in the central cavity and lateral fenestration of EfpA dntb.gov.ua.

The interaction between EfpA and phosphatidic acid involves specific residues within the transporter. Polar residues S191 and T324 of EfpA are crucial for recognizing and interacting with the head group of phosphatidic acid through polar interactions dntb.gov.ua.

The binding of this compound to EfpA directly impacts its interaction with phosphatidic acid. This compound occupies a lipid binding site near the inner leaflet of the membrane, competitively inhibiting lipid binding nih.gov. The binding pocket for this compound is primarily coordinated by hydrophobic interactions with residues located on transmembrane helices TM7, TM9, TM10, and TM12. These interactions are similar to those observed with the acyl chain of PA in the lateral fenestration dntb.gov.ua. A singular polar interaction has been identified between the N9 atom of this compound and the main chain of residue A498 dntb.gov.ua. The displacement of lipid molecules, such as a fatty acid chain of phosphatidylglycerol (PG2), by this compound upon binding further underscores its role in interfering with lipid transport chem960.com.

The detailed interactions of this compound with EfpA, particularly within the lipid-binding site, provide a comprehensive understanding of how this compound inhibits the essential lipid transport function of EfpA.

Table 1: Key EfpA Residues Involved in this compound and Phosphatidic Acid Interactions

Interaction TypeEfpA Residues InvolvedNature of InteractionReference
This compound Binding A316 (TM7), I374 (TM9), F381 (TM9), A415 (TM10), V416 (TM10), L419 (TM10), A498 (TM12), I499 (TM12), V501 (TM12), L506 (TM12)Hydrophobic dntb.gov.ua
N9 atom of this compound and mainchain of A498Polar dntb.gov.ua
F381', L385', I499' (from other protomer)Hydrophobic dntb.gov.ua
Phosphatidic Acid (PA) Head Group Interaction S191, T324Polar dntb.gov.ua

Structural Biology of the Efpa Brd 8000.3 Complex

Cryo-Electron Microscopy (Cryo-EM) Applications in Structural Elucidation

Cryo-EM has been instrumental in resolving the intricate structure of the EfpA-BRD-8000.3 complex, providing high-resolution details of their interaction.

Sample Preparation and Data Collection Methodologies

The preparation of samples for cryo-EM analysis of the EfpA-BRD-8000.3 complex involves several meticulous steps. Initially, the purified EfpA protein was incubated with BRD-8000.3 at a final concentration of 100 µM on ice for 15 minutes identifiers.org. For grid preparation, a 4 µL aliquot of the sample, with a protein concentration of 5.91 mg/mL, was applied to Quantifoil AU R1.2/1.3, 400 mesh cryo-EM grids identifiers.org. An alternative method involved applying 3 µL of protein at 10 mg/mL to glow-discharged holey gold grids (Quantifoil, R1.2/1.3 µm, 300 mesh) lipidmaps.org. Vitrification was achieved using a Mark IV Vitrobot (FEI), typically at 8 °C and 100% humidity, with a blotting time of 3.5 seconds, followed by plunge-freezing in liquid ethane (B1197151) identifiers.org. Another protocol specified blotting for 4 seconds with a force of -1 at 100% humidity and 4 °C before plunge-freezing lipidmaps.org.

Data collection involved motion-correction of raw movies using UCSF MotionCor2v1.4.1 identifiers.org. For the this compound dataset, super-resolution mode motion-corrected data were Fourier binned 2x2 to a counting pixel size of 0.835 Å/pixel identifiers.org. Dose-weighted micrographs were then imported into cryoSPARC v4.2.1, where defocus values were estimated using patch CTF estimation identifiers.org. Particle picking, extraction, classification, and refinement were subsequently performed within cryoSPARC v4.2.1 identifiers.org. The MtEfpA-BRD-8000.3 dataset was acquired at a super-resolution pixel size of 0.394 Å, comprising 50 frames with a total electron dose of 49 e Å⁻², and a specimen stage tilt of 20 degrees lipidmaps.org. Micrograph defocus values typically ranged from -1.2 µm to -2.5 µm lipidmaps.org. A "low dose" approach is generally employed, cycling between search, focus, and record modes to minimize radiation damage to the particles invivochem.cn.

High-Resolution Cryo-EM Map Generation

The cryo-EM studies yielded high-resolution maps of the EfpA-BRD-8000.3 complex, with reported resolutions of 3.45 Å identifiers.orgfishersci.caeasychem.org and 3.3 Å lipidmaps.orgfishersci.ca. Other studies also reported a resolution of 3.4 Å uni.lusigmaaldrich.comuni-freiburg.denih.gov. The generated cryo-EM map density showed that this compound fits precisely into a lipid-binding site (site A) within EfpA, effectively displacing cardiolipin, which was observed in the apo-EfpA structure lipidmaps.org. The experimentally determined cryo-EM density for this compound was clear, with a map contour level of 0.597 in ChimeraX identifiers.orgfishersci.ca.

Atomic-Level Details of EfpA-BRD-8000.3 Interactions

Detailed structural analysis has elucidated the specific atomic interactions between EfpA and this compound, providing insights into the compound's inhibitory mechanism.

Identification of the this compound Binding Site within EfpA

Ligand-detected proton NMR confirmed that this compound binds to EfpA with an observed dissociation constant of 179 ± 32 nM identifiers.orgfishersci.caeasychem.orgthermofisher.com. This binding event involves this compound occupying a specific lipid site within EfpA at the inner membrane leaflet, thereby competitively inhibiting the binding of natural lipids lipidmaps.orglabsolu.ca. Notably, this compound displaces phosphatidylglycerol (PG2), a lipid found in the apo-EfpA structure, from its native position with minimal distortion to the surrounding site identifiers.orgfishersci.caeasychem.org.

This compound binds within a hydrophobic tunnel, specifically referred to as tunnel 2, located near the center of the lipid bilayer within EfpA identifiers.orgfishersci.caeasychem.org. This tunnel establishes contact with the lipid bilayer and extends towards the central cavity of the protein identifiers.orgeasychem.orglipidmaps.org. The binding of this compound effectively blocks this tunnel, which previously accommodated the fatty acid chain of a phospholipid fishersci.cauni.lu. The binding site itself is predominantly composed of hydrophobic amino acid side chains, facilitating the interaction with this compound identifiers.orgfishersci.ca.

This compound is precisely positioned between several transmembrane (TM) domains of EfpA, namely TM9, TM11, TM12, and TM14, with its long axis oriented parallel to the membrane plane identifiers.orgfishersci.caeasychem.org. The binding site of this compound shares numerous residues with the binding site of one of the fatty acid chains of PG2 identifiers.orgfishersci.ca. Key hydrophobic amino acid side chains from these transmembrane domains that contribute to the this compound binding site include:

TM9: A316, V319, M320 identifiers.orgfishersci.cafishersci.ca

TM11: T373, I374, G377, L380, F381, Y378 identifiers.orgfishersci.cafishersci.ca

TM12: I412, A415, G413, V416, L419 identifiers.orgfishersci.cafishersci.ca

TM14: A498, I499, V501, G502 identifiers.orgfishersci.cafishersci.ca

Two glycine (B1666218) residues, G377 from TM11 and G502 from TM14, flank the this compound binding site within tunnel 2, providing an access point from the lipid bilayer fishersci.ca. While hydrophobic interactions are the primary mode of binding, a hydrogen bond between the N9 atom of this compound and the O3 atom of MtEfpA's A498 residue has been proposed fishersci.ca. Furthermore, mutations in these interacting residues, such as V319F and A415V, have been shown to disrupt this compound binding and confer resistance, underscoring their critical role in the interaction uni.lusigmaaldrich.comuni-freiburg.defishersci.ca.

Mechanistic Insights into Efpa Inhibition by Brd 8000.3

Uncompetitive Inhibition Mechanism of EfpA Efflux Activity

BRD-8000.3 exhibits an uncompetitive inhibition mechanism against EfpA's efflux activity, particularly concerning small molecule substrates like ethidium (B1194527) bromide (EtBr) biorxiv.orgnih.govnih.govresearchgate.netnih.govresearchgate.nettamu.edu. This distinct mode of inhibition suggests that this compound binds to the enzyme-substrate complex, thereby impeding substrate turnover or release nih.gov.

Inhibition of Ethidium Bromide (EtBr) Efflux

Detailed research findings confirm that this compound effectively inhibits the efflux of ethidium bromide (EtBr), a well-established substrate of EfpA biorxiv.orgnih.govnih.govresearchgate.netnih.govresearchgate.nettamu.edunih.gov. Kinetic analyses have demonstrated that this compound acts as an uncompetitive inhibitor of EtBr efflux by EfpA, meaning its inhibitory effect is enhanced at higher substrate concentrations tamu.edu. This uncompetitive nature for EtBr efflux suggests that this compound may interfere with the dynamic conformational changes of EfpA necessary for its transport cycle biorxiv.orgnih.gov.

Implications for Natural Lipid Substrate Transport

While EfpA is known to efflux various drugs, its physiological function has been identified as lipid transport pnas.orgnih.govnih.govnih.govnih.govtcdb.orgsustech.edu.cn. Specifically, EfpA transports lipids such as phosphatidic acid (PA) and potentially phosphatidylglycerol (PG) pnas.orgnih.govnih.gov. This compound has been shown to directly inhibit this lipid transport activity of EfpA pnas.orgnih.gov. Structural studies reveal that this compound binds within a tunnel (referred to as tunnel 2 or lipid-binding site A) close to the center of the lipid bilayer, displacing endogenous lipid molecules, such as PG2, from their positions in the apo-EfpA structure biorxiv.orgnih.govnih.govnih.govsustech.edu.cnbiorxiv.org. This displacement suggests that this compound acts competitively with natural lipid substrates, physically blocking their access to or entry into the transporter's binding site from the lipid bilayer nih.govnih.gov.

Molecular Basis of Transport Blockade

Cryo-electron microscopy (cryo-EM) structures of EfpA in complex with this compound have provided high-resolution insights into the molecular mechanisms of transport blockade. These structures, determined at resolutions around 3.4-3.45 Å, reveal EfpA as an antiparallel dimer, with this compound occupying a critical binding site within the transporter pnas.orgnih.govbiorxiv.orgnih.govnih.govnih.govbiorxiv.orgmedchemexpress.com.

Blocking of Substrate Access Routes from the Lipid Bilayer

This compound binds specifically to lipid-binding site A, located near the inner leaflet of the lipid bilayer within the EfpA transporter nih.govsustech.edu.cnresearchgate.net. Its binding involves primarily hydrophobic interactions with residues located on transmembrane helices (TM) 7, 9, 10, and 12 pnas.org. Key residues forming this pocket include A316 (on TM7), I374 and F381 (from TM9), A415, V416, and L419 (on TM10), and A498, I499, V501, and L506 (from TM12) pnas.org. By occupying this site, this compound directly displaces the fatty acid chain of a lipid molecule that would normally bind there, effectively blocking a crucial access route for natural lipidic substrates from the lipid bilayer into the transporter biorxiv.orgnih.govsustech.edu.cnmedchemexpress.comresearchgate.net. Mutations in EfpA, such as V319F and A415V, have been identified to confer resistance to this compound, further supporting the importance of this binding site for its inhibitory action biorxiv.orgnih.govnih.govtamu.edusustech.edu.cnresearchgate.net.

Ligand-Detected Nuclear Magnetic Resonance (NMR) Studies of Binding

Ligand-detected proton Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the direct binding of this compound to EfpA and to quantify the binding affinity nih.govnih.govbiorxiv.org. These studies are crucial for validating the interaction observed in structural analyses and for providing thermodynamic parameters of binding.

NMR studies demonstrated a clear interaction between this compound and EfpA, yielding a dissociation constant (Kd) of 179 ± 32 nM nih.govnih.govbiorxiv.org. This low nanomolar Kd value indicates a strong and specific binding affinity of this compound for EfpA, reinforcing its potential as a potent inhibitor. The use of ligand-detected NMR techniques allowed for the observation of the inhibitor's aromatic protons, which showed changes upon titration with EfpA, confirming the formation of a stable complex nih.govnih.govbiorxiv.org.

Table 1: Key Binding and Inhibition Parameters of this compound on EfpA

ParameterValueUnitReference
Cryo-EM Resolution (EfpA-BRD-8000.3)3.4 - 3.45Å pnas.orgnih.govbiorxiv.orgnih.govnih.govnih.govbiorxiv.orgmedchemexpress.com
Dissociation Constant (Kd) for EfpA179 ± 32nM nih.govnih.govbiorxiv.org
MIC90 against wild-type Mtb800nM biorxiv.orgnih.govnih.govnih.govbiorxiv.org
Inhibition Type (EtBr efflux)Uncompetitive- biorxiv.orgnih.govnih.govresearchgate.netnih.govresearchgate.nettamu.edu
Primary Binding SiteLipid-binding site A (Tunnel 2)- biorxiv.orgnih.govnih.govnih.govsustech.edu.cnresearchgate.net

Structure Activity Relationship Sar and Mutational Analysis for Efpa Interaction

Correlation between Chemical Structure and EfpA Inhibitory Profile

BRD-8000.3 binds within a specific tunnel (tunnel 2, also referred to as lipid-binding site A) in EfpA, located near the center of the lipid bilayer biorxiv.orgresearchgate.netnih.govnih.govnih.gov. This binding event displaces natural lipid substrates, such as phosphatidic acid (PA) or cardiolipin, from their positions in the apo-EfpA structure biorxiv.orgresearchgate.netnih.govnih.govnih.gov. While this compound competitively inhibits lipid binding, it acts as an uncompetitive inhibitor of ethidium (B1194527) bromide (EtBr) efflux, suggesting distinct mechanisms for different substrates biorxiv.orgnih.govnih.govnih.govbiorxiv.org. The cryo-electron microscopy (cryo-EM) structures of EfpA complexed with this compound have been determined at resolutions of 3.4 Å and 3.45 Å, providing detailed insights into its binding mode pnas.orgbiorxiv.orgrcsb.orgnih.govnih.govbiorxiv.org.

The binding site for this compound on EfpA is primarily composed of hydrophobic amino acid side chains, reflecting the compound's hydrophobic nature researchgate.netnih.govnih.govnih.gov. This compound inserts between transmembrane domains (TM) TM9, TM11, TM12, and TM14, with its long axis oriented parallel to the membrane plane biorxiv.orgnih.govnih.gov. Key residues contributing to this hydrophobic pocket include A316, V319, M320 (from TM9), T373, I374, G377, L380, F381, Y378 (from TM11), I412, A415, G413, V416, L419 (from TM12), and A498, I499, V501, G502, G503, L506 (from TM14) researchgate.netnih.govnih.govnih.gov.

A single polar interaction has been identified, specifically a hydrogen bond between the N9 atom of this compound and the mainchain oxygen (O3) of EfpA residue A498 pnas.orgresearchgate.netnih.govnih.gov. This combination of extensive hydrophobic interactions and a specific polar contact facilitates the stable binding of this compound within the EfpA pocket, leading to the displacement of natural lipids researchgate.netnih.gov.

Table 1: Key EfpA Residues Involved in this compound Binding

Transmembrane DomainResiduesType of Interaction
TM9A316, V319, M320Hydrophobic
TM11T373, I374, G377, L380, F381, Y378Hydrophobic
TM12I412, A415, G413, V416, L419Hydrophobic
TM14A498, I499, V501, G502, G503, L506Hydrophobic, Polar (A498 O3)

This compound possesses a defined stereochemistry, specifically designated as (1S,3S) in its chemical name: (1S,3S)-N-[6-bromo-5-(pyrimidin-2-yl)pyridin-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxamide xcessbio.com. The precise stereochemical configuration is critical for the compound's potent inhibitory activity against EfpA. While specific studies detailing the comparative activity of other stereoisomers of this compound were not explicitly found, the identification and optimization of this compound with this specific stereochemistry underscore its importance for effective binding and inhibition of the EfpA protein biorxiv.orgxcessbio.com.

Resistance-Conferring Mutations in EfpA

The most commonly identified resistance-conferring mutations in EfpA are V319F (Valine to Phenylalanine at position 319) and A415V (Alanine to Valine at position 415) pnas.orgbiorxiv.orgnih.govcas.cnresearchgate.netnih.govnih.govbiorxiv.orgnih.govresearchgate.net. These mutations were identified through chemical-genetic screening strategies, such as PROSPECT, which screens compounds against pools of strains depleted of essential bacterial targets biorxiv.orgnih.govnih.govportico.org. Overexpression of the EfpA V319F mutant in Mycobacterium bovis BCG, for instance, led to a significant 13-fold increase in the MIC90 to this compound, confirming its role in resistance nih.govbiorxiv.org.

Table 2: Key Resistance-Conferring Mutations in EfpA to this compound

MutationAmino Acid ChangeLocation (TM)Impact on MIC90 (Example)References
V319FValine to PhenylalanineTM913-fold increase in MIC90 (M. bovis BCG) pnas.orgbiorxiv.orgnih.govbiorxiv.org
A415VAlanine to ValineTM12Associated with resistance pnas.orgbiorxiv.orgnih.govbiorxiv.orgnih.gov

Beyond direct binding interference, the V319F mutation in EfpA has notable consequences on the protein's cellular behavior pnas.orgnih.govcas.cncas.cn. Studies have shown that the expression level of the EfpA V319F mutant can increase more than tenfold compared to the wild-type EfpA when ectopically expressed in M. smegmatis pnas.orgcas.cncas.cnresearchgate.net. Furthermore, this mutation also alters the oligomeric state of EfpA pnas.orgnih.govcas.cncas.cn. Wild-type EfpA forms an antiparallel dimer pnas.orgnih.govcas.cnrcsb.orgnih.gov. The V319F mutation can disrupt this dimer interface, potentially by pushing TM12 away from TM7, leading to an aberrant oligomeric state that contributes to the observed resistance to this compound pnas.org. The altered expression levels and oligomeric state collectively reduce the efficacy of this compound by diminishing the availability of properly formed, inhibitor-susceptible EfpA dimers.

Synergistic Interactions and Distinct Inhibition Mechanisms of Efpa Modulators

Comparative Analysis with BRD-9327

A comparative analysis of BRD-8000.3 and BRD-9327 reveals a compelling case for combination therapy. While they share a common target in the EfpA protein, their distinct interactions at the molecular level lead to a synergistic effect and a lower propensity for the development of resistance. nih.govresearchgate.net

The discovery of BRD-9327 was a direct result of its chemical-genetic interaction profile, which was strikingly similar to that of this compound. nih.govbiorxiv.org The PROSPECT screening platform is designed to identify compounds that are particularly effective against bacterial strains with a depleted level of a specific essential protein. biorxiv.org Both this compound and BRD-9327 demonstrated potent activity against an Mtb hypomorph strain where the EfpA protein was depleted, strongly indicating that EfpA was their common target. biorxiv.orgnih.gov This shared profile allowed researchers to "scaffold hop" from the initial discovery of BRD-8000 to identify new, chemically diverse molecules like BRD-9327 that inhibit the same target. biorxiv.org

Despite targeting the same protein, cryogenic electron microscopy (cryo-EM) structures have revealed that this compound and BRD-9327 bind to EfpA at entirely different sites, resulting in distinct mechanisms of inhibition. nih.gov

This compound binds within a hydrophobic tunnel (tunnel 2) of the EfpA protein, close to the center of the lipid bilayer. nih.govbiorxiv.org In this position, it physically displaces a phosphatidyl glycerol (B35011) (PG) lipid molecule that is bound in the apo structure of the protein. nih.govresearchgate.net This suggests that this compound acts by blocking an access route for a natural lipid substrate from the inner leaflet of the cell membrane. nih.govresearchgate.net Its binding is perpendicular to the transmembrane domains of the protein. nih.gov Ligand-detected proton NMR confirmed the binding of this compound to EfpA with an observed dissociation constant of 179 ± 32 nM. nih.govbiorxiv.org

In contrast, BRD-9327 occupies a site in the outer, extracellular vestibule of EfpA. nih.govbiorxiv.org It binds with its long axis parallel to the transmembrane domains, but it does not completely block the substrate transport path to the outside. nih.gov This suggests that BRD-9327 may inhibit the dynamic conformational changes of the transporter, known as the "alternate access" mechanism, which are necessary for efflux. nih.govbiorxiv.org Both compounds have been described as uncompetitive inhibitors with respect to the efflux of the substrate ethidium (B1194527) bromide (EtBr). biorxiv.orgnih.gov

Table 1: Comparison of EfpA Inhibitor Binding and Inhibition
FeatureThis compoundBRD-9327
Binding Site Internal hydrophobic tunnel (tunnel 2), near the center of the lipid bilayer nih.govbiorxiv.orgExtracellular vestibule nih.govbiorxiv.org
Binding Orientation Perpendicular to transmembrane domains nih.govParallel to transmembrane domains nih.gov
Proposed Inhibition Mode Blocks access route for natural lipid substrates by displacing a bound lipid nih.govresearchgate.netInhibits the "alternate access" conformational changes required for transport nih.govbiorxiv.org
Inhibition Type (vs. EtBr) Uncompetitive biorxiv.orgnih.govUncompetitive nih.gov
Dissociation Constant (Kd) 179 ± 32 nM nih.govbiorxiv.orgNot specified

The distinct binding mechanisms of this compound and BRD-9327 lead to a synergistic interaction when the two compounds are used in combination. nih.govnih.gov Biochemical evidence has demonstrated that the two inhibitors work together to produce a greater effect than the sum of their individual effects. biorxiv.orgresearchgate.net This synergy was observed in assays measuring the inhibition of ethidium bromide (EtBr) efflux. nih.gov Furthermore, growth inhibition assays with Mycobacterium marinum (Mmar), a close relative of Mtb, showed potentiation between the two EfpA inhibitors. nih.gov Cryo-EM structures have confirmed that EfpA can bind both this compound and BRD-9327 simultaneously, with each inhibitor occupying its distinct site within each protomer of the EfpA dimer, providing a structural basis for their synergistic action. nih.gov

Advanced Methodological Approaches in Brd 8000.3 Research

Computational Modeling and Simulation

Molecular Dynamics Simulations for Binding Stability

Molecular Dynamics (MD) simulations are a crucial computational tool employed to investigate the dynamic behavior and binding stability of BRD-8000.3 with its target protein, EfpA. These simulations provide atomic-level insights into the molecular interactions and conformational changes that occur upon ligand binding. All-atom MD simulations of the EfpA-BRD-8000.3 complex have been performed using the GROMACS simulation engine, leveraging the CHARMM36 force field parameters easychem.orgnih.govchem960.com. The cryo-electron microscopy (cryo-EM) structure of EfpA served as the initial structural input for these simulations easychem.orgnih.govchem960.com.

To accurately mimic the physiological environment, the EfpA protein was embedded within a lipid bilayer, which was modeled using POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) molecules, and the system was solvated using the TIP3P water model easychem.orgnih.govchem960.com. Such simulations are vital for assessing the stability of protein-ligand complexes and the dynamics of associated lipid molecules. For instance, MD simulations have indicated that lipid molecules, specifically phosphatidylglycerol (PG1, PG2, PG3), stably bind within EfpA's channel identifiers.org. Analysis of root mean square deviation (RMSD) values over 500 nanoseconds (ns) revealed that the protein structure remained stable with an RMSD of less than 2.5 Å nih.gov. Similarly, PG1 and PG3 exhibited stable binding with RMSD values below 5 Å, while PG2 showed a more perturbed motion with an RMSD of less than 7 Å nih.gov. These findings underscore the dynamic nature of lipid-protein interactions and how this compound's binding can influence the stability of these interactions.

Table 1: Molecular Dynamics Simulation Stability Metrics for EfpA

ComponentRMSD (Å) Over 500 nsStability Observation
EfpA Protein< 2.5Stable
PG1 Lipid< 5Stable Binding
PG2 Lipid< 7More Perturbed Motion
PG3 Lipid< 5Stable Binding

Molecular Docking Analysis (e.g., AutoDock)

Molecular docking analysis, particularly with tools like AutoDock, is extensively used in drug discovery to predict the preferred orientation of a small molecule ligand within a protein binding site and to estimate its binding affinity. In the context of this compound research, molecular docking has been instrumental in elucidating the potential binding sites and interaction mechanisms of inhibitors with EfpA identifiers.orgsigmaaldrich.com.

Specifically, AutoDock Vina has been employed to determine possible binding sites for this compound and a related inhibitor, BRD-9327, within the EfpA protein sigmaaldrich.com. This computational approach complements experimental structural data by providing theoretical models of ligand-protein complexes. For instance, AutoDock molecular docking analysis demonstrated that BRD-9327 could bind to lipid binding site B within EfpA, leading to the displacement of the lipid molecule at that position identifiers.org. While direct binding affinity values for this compound via AutoDock are not explicitly detailed in the provided literature, the application of such tools is critical for guiding structural studies and understanding how inhibitors like this compound interact with and displace natural substrates within the EfpA efflux pump identifiers.orgsigmaaldrich.com. The insights gained from molecular docking contribute to a comprehensive understanding of the inhibitory mechanisms and can inform further chemical optimization efforts.

Structural Alignment and Comparison Tools (e.g., Dali, Clustal Omega, COOT)

The determination of high-resolution structures, such as those obtained through cryo-EM, is fundamental to understanding the molecular basis of this compound's inhibitory action. The cryo-EM structure of EfpA in complex with this compound was determined to a resolution of 3.45 Å easychem.orgnih.govchem960.com. To analyze and compare these structures, various bioinformatics and structural biology tools are indispensable.

Tools like Dali are used for structural alignment, enabling the comparison of protein structures to identify similarities and evolutionary relationships based on their three-dimensional folds dntb.gov.ua. This is crucial for understanding how EfpA's conformation changes upon this compound binding and how its structure relates to other transporters. Clustal Omega is a widely utilized program for multiple sequence alignment, which aligns three or more biological sequences (e.g., protein sequences) to identify conserved regions and infer functional or evolutionary relationships dntb.gov.ua. While EfpA is a protein, comparing its sequence with homologous proteins using Clustal Omega can reveal conserved motifs important for its function and inhibitor binding. COOT is a popular software for macromolecular model building, refinement, and validation, often used in conjunction with cryo-EM or X-ray crystallography data to build and refine atomic models into experimental electron density maps sigmaaldrich.com. These tools collectively facilitate the detailed analysis of this compound's binding pocket within EfpA, the identification of key interacting residues (e.g., A316, V319, M320, T373, I374, G377, L380, F381, I412, A415, G413, V416, L419, A498, I499, V501, and G502) easychem.orgchem960.com, and the comparison of different conformational states of EfpA (e.g., apo vs. inhibitor-bound) nih.gov.

Quantitative Mass Spectrometry for Lipid Characterization (e.g., LC-MS/MS)

Given that this compound functions by displacing a lipid molecule (specifically PG2) from the EfpA efflux pump and inhibits EfpA's lipid transport activity, quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), is a critical technique for characterizing the lipids involved easychem.orgidentifiers.orgnih.govsigmaaldrich.comchem960.com.

LC-MS/MS offers high sensitivity, specificity, and throughput for the identification and quantification of diverse lipid species in biological samples. The technique separates lipids via liquid chromatography before their detection and fragmentation by mass spectrometry, allowing for precise measurement even in complex biological matrices. In the context of this compound research, LC-MS/MS can be applied to:

Identify and quantify endogenous lipids: Characterize the specific lipid species transported by EfpA and how their levels are affected by this compound inhibition.

Monitor lipid displacement: Directly measure the displacement of lipids from EfpA upon this compound binding, providing quantitative evidence for its mechanism of action.

Assess lipid metabolism changes: Investigate broader impacts of EfpA inhibition on lipid profiles within Mycobacterium tuberculosis cells.

Triple quadrupole LC-MS/MS systems, often operating in multiple reaction monitoring (MRM) mode, are commonly employed for targeted lipid quantification, providing excellent sensitivity and selectivity. This approach is highly valuable in drug discovery settings for assaying lipids in both in vitro and in vivo studies. By quantifying the changes in lipid composition or concentration, researchers can gain a deeper understanding of EfpA's physiological role and the precise impact of this compound on mycobacterial lipid homeostasis.

Table 2: Key Research Findings for this compound

FindingValue / ObservationReference
MIC90 against wild-type Mtb800 nM easychem.orgnih.gov
Dissociation Constant (Kd) with EfpAEM179 ± 32 nM easychem.orgnih.govchem960.com
Cryo-EM Resolution (EfpA-BRD-8000.3)3.45 Å easychem.orgnih.govchem960.com
Mechanism of InhibitionDisplaces PG2 lipid from EfpA easychem.orgidentifiers.orgnih.govchem960.com
Inhibitory Type (EtBr efflux)Uncompetitive easychem.orgnih.govchem960.com

Broader Academic Implications and Future Research Trajectories

Elucidation of Efflux Pump Functionality Beyond Drug Extrusion

The study of BRD-8000.3 has been instrumental in probing the physiological roles of efflux pumps beyond their well-documented function in extruding xenobiotics. EfpA, the target of this compound, is an essential protein in Mtb, suggesting its involvement in critical endogenous processes. rcsb.orgresearchgate.netresearchgate.net Structural and functional studies indicate that EfpA may function as a lipid transporter or flippase. nih.govrcsb.orgebi.ac.uk Cryo-electron microscopy (cryo-EM) structures reveal that this compound binds in a tunnel that contacts the lipid bilayer, displacing a lipid molecule, which suggests it blocks an access route for a natural lipidic substrate. nih.govresearchgate.netbiorxiv.org This competitive inhibition of lipid binding points to a primary role for EfpA in maintaining the complex and unique cell envelope of mycobacteria. rcsb.orgresearchgate.netscienceopen.com

This paradigm shift encourages the scientific community to view efflux pumps not merely as resistance determinants but as integral components of bacterial physiology, involved in processes like detoxification of metabolic intermediates and cellular homeostasis. nih.gov The inhibition of such a crucial physiological function by this compound explains its bactericidal activity and its effectiveness against non-replicating, drug-tolerant Mtb. researchgate.netbiorxiv.org Future research can now leverage this compound as a chemical probe to further dissect the specific lipid substrates of EfpA and the broader consequences of inhibiting their transport, offering deeper insights into mycobacterial biology.

Advancements in Chemical-Genetic Screening Methodologies

The identification of the BRD-8000 series, including the optimized compound this compound, was a direct result of a large-scale, sequencing-based chemical-genetic screening strategy known as PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets). nih.govresearchgate.net This high-throughput approach involves creating a pool of bacterial strains, each with a specific gene hypomorph (reduced expression), identified by a unique genetic barcode. biorxiv.org By exposing this pool to a library of compounds and then sequencing the barcodes, researchers can determine which compounds selectively inhibit the growth of strains with a particular weakened gene product. researchgate.net

For each compound, this process generates a chemical-genetic interaction profile (CGIP), a vector that quantifies the compound's effect on each hypomorph strain. nih.gov The initial hit, BRD-8000, showed strong activity against the EfpA hypomorph with little effect on wild-type Mtb. biorxiv.org The CGIP of BRD-8000 then served as a reference to identify other compounds with similar interaction profiles from the primary screening data, leading to the discovery of the structurally distinct EfpA inhibitor, BRD-9327. researchgate.netnih.gov This methodology represents a significant advancement, enabling target-based discovery within a phenotypic screen and accelerating the identification of novel inhibitors for essential bacterial targets. researchgate.net

Screening Methodology Summary
Method Name PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets)
Core Principle High-throughput chemical-genetic profiling using barcoded hypomorph strains.
Key Output Chemical-Genetic Interaction Profile (CGIP) for each compound.
Application Identified BRD-8000 and subsequently BRD-9327 as EfpA inhibitors. nih.govresearchgate.net

Conceptual Frameworks for Overcoming Molecular Adaptation

Research into resistance mechanisms against this compound has provided a powerful conceptual framework for designing antimicrobial therapies that can overcome or delay the onset of molecular adaptation. Studies revealed that while mutations in the efpA gene can confer resistance to this compound, these same mutations can lead to hypersensitivity to the second EfpA inhibitor, BRD-9327. researchgate.netnih.gov This phenomenon is known as collateral sensitivity.

The two compounds inhibit EfpA through different mechanisms and have distinct resistance profiles. nih.govresearchgate.netnih.gov this compound binds in a lipid-access tunnel, while BRD-9327 binds in an outer vestibule. nih.govbiorxiv.org This leads to a synergistic interaction when the compounds are used in combination. nih.gov Crucially, high-level resistance to one compound reduces the frequency at which resistance to the other emerges. nih.gov This synergistic and mutually exclusive resistance profile demonstrates a novel strategy for combination chemotherapy. By targeting the same essential protein with two different modalities, it is possible to create a high barrier to the evolution of resistance, illustrating a sophisticated approach to circumventing molecular adaptation in pathogens. nih.gov

Inhibitor Interaction Profile
Compound Combination This compound and BRD-9327
Interaction Type Synergy and Collateral Sensitivity nih.gov
Resistance Mechanism Distinct mutations in the efpA gene. nih.gov
Therapeutic Implication Combination therapy creates a higher barrier to resistance development. researchgate.netnih.gov

Unexplored EfpA Substrate Identification

While this compound is an uncompetitive inhibitor of the efflux of the known substrate ethidium (B1194527) bromide (EtBr), its mechanism of action strongly suggests that the primary, natural substrates of EfpA are different. nih.govbiorxiv.org The cryo-EM structures of EfpA with this compound bound show the inhibitor occupying a lipid-binding site, competitively displacing a lipid molecule. nih.govrcsb.orgresearchgate.netresearchgate.net This strongly supports the hypothesis that EfpA's essential function is the transport of endogenous lipids. nih.govresearchgate.net

The precise identity of these native lipid substrates, however, remains unexplored. Identifying these molecules is a critical future research trajectory. This compound can be utilized as a tool in these investigations. By inhibiting EfpA, the compound could cause the intracellular accumulation of its natural substrates, which could then be identified using advanced lipidomic techniques. Unmasking the specific lipids transported by EfpA will provide a more profound understanding of mycobacterial cell wall homeostasis and could reveal new vulnerabilities to be exploited by future therapeutics.

Further Investigation into EfpA Conformational Dynamics

Structural biology has been pivotal in understanding how this compound inhibits EfpA. Cryo-EM studies have successfully resolved the structure of EfpA in an outward-open conformation when bound to the inhibitor. rcsb.orgresearchgate.netebi.ac.uk This structural "snapshot" is invaluable, but efflux pumps are inherently dynamic machines that cycle through multiple conformations to transport substrates across the membrane. This process is often referred to as the "alternate access mechanism". nih.govbiorxiv.org

It is hypothesized that this compound and BRD-9327 may inhibit the dynamic transition from the inward-facing to the outward-facing state of EfpA. nih.govbiorxiv.org While current structures provide a static image, they lay the groundwork for future investigations into the complete conformational cycle of EfpA. Future research employing techniques like computational modeling, molecular dynamics simulations, and different structural biology approaches could be used to model the inward-open state and the transition between conformations. A deeper understanding of these dynamics will not only clarify the precise inhibitory mechanism of this compound but also facilitate the structure-based design of new, potentially more potent, inhibitors that can lock the pump in a non-functional state.

EfpA Structural and Dynamic Properties
Determined Structure Outward-open conformation (bound to this compound) rcsb.orgebi.ac.uk
Proposed Transport Mechanism Alternate Access nih.govbiorxiv.org
This compound Inhibition Hypothesis Inhibits the dynamic transition between inward and outward-facing states. nih.govbiorxiv.org
Future Research Focus Characterizing the complete conformational cycle and transition states.

Q & A

Q. What is the scientific significance of BRD-8000.3 in tuberculosis (TB) research?

this compound is a third-generation derivative of the BRD-8000 series, optimized for 60-fold greater inhibitory potency against Mycobacterium tuberculosis (Mtb) EfpA, a lipid transporter critical for bacterial survival . Its narrow-spectrum bactericidal activity makes it a valuable tool for studying EfpA’s role in lipid metabolism and resistance mechanisms. Unlike broad-spectrum antibiotics, this compound’s specificity allows targeted exploration of EfpA’s structural and functional dynamics without confounding off-target effects .

Q. How was this compound developed and optimized from its parent compound?

this compound was derived through iterative chemical modifications of BRD-8000, identified via large-scale chemical-genetic screening. Researchers used dose-response assays to evaluate inhibitory activity against EfpA hypomorphs (partially functional mutants) and wild-type Mtb. Structural-activity relationship (SAR) analysis guided optimization, focusing on improving binding affinity and reducing susceptibility to resistance mutations like V319F. Key metrics included MIC90 values and growth inhibition curves in M. marinum models .

Q. What experimental approaches confirm EfpA as this compound’s primary target?

Target validation involved:

  • Chemical-Genetic Interaction Profiling (CGIP): Comparing this compound’s sensitivity patterns across 361 Mtb strains with known essential gene knockouts. Strong correlations with EfpA hypomorphs confirmed target specificity .
  • Resistance Mutation Mapping: Sequencing resistant mutants revealed EfpA mutations (e.g., V319F, A415V) that reduce this compound binding. Broth microdilution assays quantified resistance levels (MIC90 shifts) .
  • Ligand-Binding Assays: NMR titration and cryo-EM structures directly visualized this compound occupying EfpA’s lipid-binding pocket, with a dissociation constant (Kd) of 179 ± 32 nM .

Advanced Research Questions

Q. How do structural biology techniques elucidate this compound’s mechanism of action?

Cryo-EM (3.45 Å resolution) and molecular dynamics (MD) simulations revealed that this compound binds EfpA’s transmembrane (TM) helices 9, 11, 12, and 14, parallel to the membrane plane. It competitively displaces lipid substrates like phosphatidylglycerol (PG), blocking transport. Key interactions include hydrogen bonds with A489 and hydrophobic contacts with mutation-prone residues (e.g., V319). Mutations like V319F alter EfpA’s dimerization and expression, reducing inhibitor affinity .

Q. What methodologies analyze this compound resistance mutations in Mtb?

  • Allelic Exchange Mutagenesis: Introducing point mutations (e.g., efpA(V319F)) into Mtb or surrogate models (M. smegmatis) to assess resistance phenotypes .
  • Phenotypic Microdilution Assays: Measuring MIC90 shifts in mutants versus wild-type strains under varying this compound concentrations .
  • Structural Dynamics Analysis: Comparing cryo-EM densities of wild-type and mutant EfpA to identify conformational changes affecting drug binding .

Q. How can combination therapies reduce this compound resistance emergence?

Synergistic pairing with BRD-9327, a chemically distinct EfpA inhibitor, reduces resistance frequency. Experimental strategies include:

  • Checkerboard Assays: Testing fractional inhibitory concentration indices (FICI) to quantify synergy.
  • Resistance Propagation Studies: Serial passaging in sub-inhibitory drug concentrations shows dual therapy delays resistance by requiring concurrent mutations in both target sites .

Q. What computational strategies study this compound’s binding dynamics?

  • Molecular Dynamics (MD) Simulations: 500-ns production runs with Parrinello–Rahman barostat and V-rescale thermostat model drug-protein interactions at 4-fs resolution. These simulations predict stability of this compound-EfpA complexes and mutation-induced destabilization .
  • Free-Energy Perturbation (FEP): Quantifies binding energy changes caused by mutations (e.g., V319F) to prioritize resistance-conferring residues .

Q. How does chemical-genetic interaction profiling clarify this compound’s off-target effects?

PROSPECT-based screening against 361 Mtb strains identifies hypersensitive mutants (e.g., plsM, coaE), revealing indirect effects on lipid biosynthesis pathways. Dose-response curves and growth rate (GR) normalization (sgr metric) quantify collateral sensitivity, informing mechanistic links between EfpA inhibition and lipid metabolism .

Methodological Notes

  • Data Contradictions: While V319F is a well-characterized resistance mutation, some efpA alleles (e.g., G328C) show reduced this compound susceptibility without altering expression levels, suggesting alternative resistance mechanisms. These discrepancies require orthogonal validation via in vitro binding assays .
  • Experimental Design: Prioritize isogenic mutant pairs (wild-type vs. efpA mutants) in synergy studies to isolate target-specific effects from background genetic noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.